N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-17(23)10-5-11-18(14)24-19(28)13-27-12-6-9-16(22(27)29)21-25-20(26-30-21)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNPZKKWQREMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound known for its potential biological activities. Its unique structure combines elements that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O3 |
| Molecular Weight | 420.8 g/mol |
| CAS Number | 1105200-71-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. One study reported IC50 values as low as 0.48 µM for MCF-7 cells, indicating potent anticancer activity .
The mechanism by which this compound exerts its effects is believed to involve the modulation of specific molecular targets such as enzymes and receptors. For example:
- Apoptosis Induction : Compounds similar to this compound have been shown to increase caspase activity in cancer cells, triggering apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can arrest cell proliferation at the G1 phase in MCF-7 cells .
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values in the micromolar range against various cancer cell lines .
- In Vivo Studies : Research has demonstrated that certain derivatives can inhibit tumor growth in animal models when administered at specific dosages . These findings support further investigation into the therapeutic potential of these compounds.
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
This analogue () replaces the 3-chloro-2-methylphenyl group with a 3-chloro-4-methoxyphenyl moiety and substitutes the phenyl group on the oxadiazole with a 4-chlorophenyl. Molecular weight differences (e.g., 442.9 vs. ~440 g/mol) suggest minor variations in solubility and bioavailability .
N-(3-Chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
This compound () replaces the phenyl group on the oxadiazole with a thiophene ring. However, thiophene’s smaller size compared to phenyl may reduce steric hindrance, affecting binding specificity .
Chloroacetamide Herbicides
lists pesticidal chloroacetamides like alachlor and pretilachlor. While these lack the oxadiazole-pyridinone core, their acetamide backbone and chloro-substituted aromatic groups suggest shared structural motifs. For example, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The parent compound’s oxadiazole-pyridinone system likely diverges in mechanism, possibly targeting enzymes like kinases or proteases .
Key Research Findings and Data
NMR-Based Structural Insights
highlights NMR studies on analogous compounds, where chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent variations. For the parent compound, similar shifts in these regions could indicate conserved structural features, while differences (e.g., chloro vs.
Comparative Data Table
Preparation Methods
Table 1: Key Functional Groups and Synthetic Challenges
Synthesis of 3-Phenyl-1,2,4-Oxadiazol-5-Yl Subunit
The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. Two predominant methods emerge from the literature:
Method A: Carboxylic Acid-Amidoxime Cyclization
Reaction Scheme
Benzamidoxime + Chloroacetyl chloride → 3-Phenyl-1,2,4-oxadiazol-5-yl chloride
Conditions
Mechanistic Insight
Pyridine acts as both base and nucleophilic catalyst, facilitating the formation of reactive intermediate 1a (Figure 2). The reaction proceeds via nucleophilic acyl substitution followed by intramolecular cyclization.
Method B: Nitrile Oxide-Alkyne Cycloaddition
Reaction Scheme
Phenylnitrile oxide + Propargyl alcohol → 3-Phenyl-5-(hydroxymethyl)-1,2,4-oxadiazole
Optimized Parameters
Advantages
- Atom-economical
- Enables introduction of functional handles for subsequent coupling
Construction of 1,2-Dihydropyridin-2-One Core
The dihydropyridinone ring is synthesized via Hantzsch-like cyclization or oxidation of tetrahydropyridines. Patent data reveals two viable pathways:
Pathway I: Enamine Cyclization
Key Steps
- Condensation of ethyl acetoacetate with 3-aminocrotononitrile
- Acid-catalyzed cyclization
Reaction Conditions
Pathway II: Oxidative Ring Contraction
Procedure
- Start with 4-aryl-1,4-dihydropyridine
- Oxidize with MnO₂ in acetic acid
- Isolate via column chromatography (SiO₂, EtOAc/Hexanes 3:7)
Yield Optimization
| Oxidizing Agent | Conversion (%) | Selectivity (%) |
|---|---|---|
| MnO₂ | 92 | 88 |
| DDQ | 85 | 76 |
| KMnO₄ | 78 | 63 |
Data adapted from US Patent 6949571B2
Coupling Strategies for Final Assembly
The convergent synthesis involves linking the oxadiazole-dihydropyridinone subunit to the acetamide side chain.
Nucleophilic Acylation
Protocol
- Activate 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one as triflate
- React with N-(3-chloro-2-methylphenyl)glycine
- Purify via recrystallization (MeOH/H₂O)
Critical Parameters
- Molar ratio (substrate:activator): 1:1.2
- Temperature: −15°C to prevent racemization
- Yield: 64%
Mitsunobu Reaction for Ether Formation
Alternative Approach
- Couple hydroxyl-containing intermediate with bromoacetamide
- Reagents: DIAD, PPh₃
- Solvent: THF, 0°C → RT
- Conversion: 71%
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Total Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Enamine + Acylation | 7 | 34 | 98.2 | Moderate |
| Oxidative + Mitsunobu | 5 | 41 | 97.8 | High |
| Microwave-assisted | 4 | 53 | 99.1 | Limited |
Process Optimization Challenges
Key bottlenecks identified in scale-up studies:
- Oxadiazole Ring Stability : Degrades under prolonged heating >130°C
- Racemization at Acetamide : Minimized by low-temperature coupling
- Byproduct Formation :
- 8–12% dimeric species during acylation
- Controlled via high-dilution conditions
Emerging Methodologies
Recent advances from patent literature suggest promising alternatives:
Continuous Flow Synthesis
Enzymatic Catalysis
- Lipase-mediated acylation eliminates need for protective groups
- EcoScale score improves from 32 → 58 (ideal = 100)
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
Q. What analytical techniques resolve ambiguities in NMR spectra due to overlapping peaks?
- 2D NMR : HSQC and COSY experiments differentiate adjacent protons in crowded aromatic regions .
- High-resolution MS : Confirm molecular formulas for minor impurities .
Data Interpretation and Reporting
Q. How should researchers report contradictory bioactivity data in publications?
Q. What metrics are critical for assessing SAR in derivative libraries?
- Potency (IC₅₀) , selectivity (SI) , and Lipinski’s Rule of Five compliance .
- 3D-QSAR : Generate pharmacophore models to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
